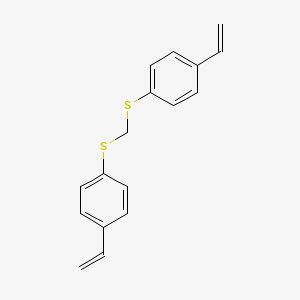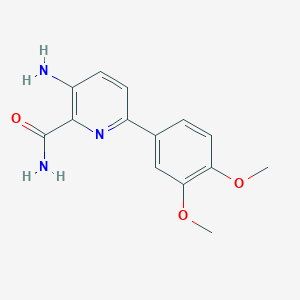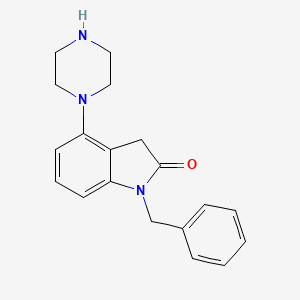
1,1'-(Methylenedisulfanediyl)bis(4-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) is an organic compound characterized by the presence of two ethenylbenzene groups connected via a methylenedisulfanediyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) typically involves the reaction of 4-ethenylbenzene with methylenedisulfanediyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) involves its interaction with molecular targets through its ethenylbenzene groups and disulfide bridge. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Methylenedisulfanediyl)bis(4-methylbenzene)
- 1,1’-(Methylenedisulfanediyl)bis(4-chlorobenzene)
- 1,1’-(Methylenedisulfanediyl)bis(4-trifluoromethylbenzene)
Uniqueness
1,1’-(Methylenedisulfanediyl)bis(4-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional sites for polymerization and other chemical reactions. This makes it a valuable compound for the development of advanced materials and chemical synthesis.
Propiedades
Número CAS |
856890-34-1 |
|---|---|
Fórmula molecular |
C17H16S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-ethenyl-4-[(4-ethenylphenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C17H16S2/c1-3-14-5-9-16(10-6-14)18-13-19-17-11-7-15(4-2)8-12-17/h3-12H,1-2,13H2 |
Clave InChI |
JXEDXGJWZDVCHQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)SCSC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)




![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)



![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)

![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
